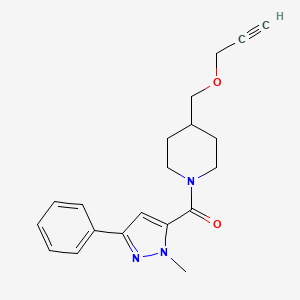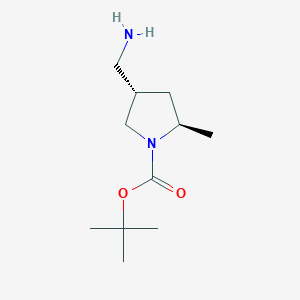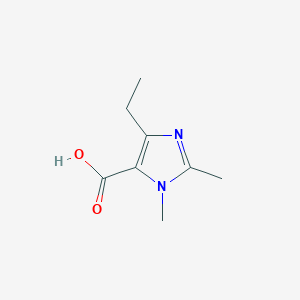
N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide, also known as DPA-714, is a selective high-affinity ligand for the translocator protein (TSPO) that has been widely used in scientific research. TSPO is a mitochondrial protein that is involved in the regulation of cell death, inflammation, and oxidative stress. DPA-714 has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Scientific Research Applications
Antimicrobial and Anticancer Activities
The synthesis of diphenyl 1-(pyridin-3-yl)ethylphosphonates, related to the chemical family of N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide, has shown significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, these compounds have demonstrated cytotoxicity against liver carcinoma and breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (Abdel-megeed et al., 2012).
HIV-1 Neutralization Enhancement
Compounds structurally related to N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide have been investigated for their ability to enhance the neutralization of HIV-1. These compounds, by mimicking CD4 interaction with HIV-1 gp120, increase the efficacy of neutralizing antibodies against the virus. This enhancement could lead to new therapeutic strategies against HIV-1 (Yoshimura et al., 2010).
Anticonvulsant Properties
Research on novel diphenyl oxalamide derivatives has shown promising results in the development of anticonvulsant medications. These compounds have undergone testing in animal models for their efficacy in controlling seizures, with some showing more potency than standard drugs. This opens up new avenues for treating epilepsy and related conditions (Nikalje et al., 2012).
Apoptosis Induction in Cancer Therapy
A series of compounds, including oxadiazoles related to the oxalamide family, have been identified as potent inducers of apoptosis in cancer cells. These findings contribute to the development of new anticancer strategies, particularly in targeting resistant tumor types. The molecular target for these compounds has been identified, paving the way for targeted cancer therapies (Zhang et al., 2005).
Chemical Synthesis and Catalysis
Research into the synthesis of amino acid phosphoramidate monoesters via H-phosphonate intermediates has highlighted the utility of compounds like N1-(5-chloropyridin-2-yl)-N2-(3,3-diphenylpropyl)oxalamide in facilitating complex chemical transformations. These methodologies have applications in the synthesis of nucleoside analogs and other biologically active compounds (Choy et al., 2006).
properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-18-11-12-20(25-15-18)26-22(28)21(27)24-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19H,13-14H2,(H,24,27)(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCYYTCDRRAVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2418579.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418581.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2418583.png)
![3-Methoxy-N-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]-N-methylpyrazin-2-amine](/img/structure/B2418585.png)
![Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2418586.png)
![2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2418590.png)


![2-methyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2418595.png)
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418598.png)
![N-(2-chlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2418599.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone](/img/structure/B2418601.png)